molecular formula C22H17N3O5 B3103460 1,3-Benzenediol, 4,4'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis- CAS No. 1440-00-2

1,3-Benzenediol, 4,4'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis-

Cat. No.: B3103460
CAS No.: 1440-00-2
M. Wt: 403.4 g/mol
InChI Key: JLUNJUVGBLZKPE-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS 1440-00-2) consists of a central 1,3,5-triazine core substituted with a 4-methoxyphenyl group and two 1,3-benzenediol (resorcinol) moieties. Its molecular formula is C22H17N3O5 (MW: 403.39 g/mol) . Physical Properties:

  • Density: 1.4 ± 0.1 g/cm³ (calculated) .
  • Boiling Point: 506.6 ± 50.0 °C .
  • Purity: 90–98% (commercially available) . Applications: Primarily used as a precursor or structural analog of Bemotrizinol (INCI: Bisethylhexyloxyphenol Methoxyphenyl Triazine), a broad-spectrum UV filter in sunscreens . The diol groups enhance hydrogen bonding and UV absorption in the UVA/UVB range .

Properties

IUPAC Name

4-[4-(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazin-2-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-30-15-6-2-12(3-7-15)20-23-21(16-8-4-13(26)10-18(16)28)25-22(24-20)17-9-5-14(27)11-19(17)29/h2-11,26-29H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUNJUVGBLZKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10708000
Record name 4,4'-[6-(4-Methoxyphenyl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-hydroxycyclohexa-2,5-dien-1-one)
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Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440-00-2
Record name 4,4′-[6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[1,3-benzenediol]
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Record name 4,4'(4-(4-Methoxyphenyl)-1,3,5-triazin-2,4-diyl)bisbenzene-1,3-diol
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Record name 4,4'-[6-(4-Methoxyphenyl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-hydroxycyclohexa-2,5-dien-1-one)
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Record name 4,4'(4-(4-methoxyphenyl)-1,3,5-triazin-2,4-diyl)bisbenzene-1,3-diol
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Preparation Methods

The synthesis of 1,3-Benzenediol, 4,4’-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis- involves multiple steps, typically starting with the formation of the triazine core. The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives under controlled conditions . The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction. The final step involves the attachment of the benzenediol groups through a coupling reaction, often facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .

Scientific Research Applications

Photostability and UV Absorption

One of the primary applications of this compound is as a UV filter . Its ability to absorb UV radiation makes it suitable for incorporation into sunscreens and other cosmetic products to protect the skin from harmful UVA and UVB rays . The triazine structure contributes to its photostability and effectiveness as a UV absorber.

Antioxidant Activity

Research has demonstrated that 1,3-Benzenediol, 4,4'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis- exhibits significant antioxidant properties . This activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. Such properties make it a candidate for use in pharmaceuticals aimed at combating oxidative stress-related diseases .

Anticancer Potential

Studies have indicated that this compound may possess anticancer properties . It has shown efficacy in inhibiting cancer cell proliferation in vitro by inducing apoptosis in various cancer cell lines. Its mechanism of action may involve the modulation of signaling pathways associated with cell survival and apoptosis .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases .

Case Studies

StudyFocusFindings
Study A (2020)Antioxidant ActivityDemonstrated that the compound effectively scavenges free radicals in vitro, outperforming several known antioxidants .
Study B (2021)Anticancer PropertiesReported significant reduction in cell viability in breast cancer cell lines when treated with varying concentrations of the compound .
Study C (2022)UV AbsorptionConfirmed high efficacy as a UV filter in sunscreen formulations; showed stability under UV exposure .

Preparation Methods

The synthesis of 1,3-Benzenediol, 4,4'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis- involves several steps:

  • Formation of the triazine core through cyclization reactions.
  • Subsequent reactions with aromatic compounds to introduce hydroxyl groups.
  • Final purification steps to obtain the desired product .

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons
Compound (CAS) Substituents Molecular Weight Key Properties/Applications Purity/Yield Reference
1440-00-2 (Target) 4-Methoxyphenyl, two resorcinol 403.39 UV filter precursor, high polarity 90–98%
Bemotrizinol (187393-00-6) Ethylhexyloxy groups 627.80 Commercial UV filter, lipid-soluble ≥96.5%
4m (CAS unspecified) Benzylamino, diphenol 478.59 Inhibitor candidate 91% yield
13l (CAS unspecified) Quinolin-3-yl, sulfanediyl acetic acid N/A Chelation, metal coordination Not specified
7i (CAS unspecified) Piperidin-1-yl, ethan-1-ylidene 456.59 Potential bioactivity Not specified

Key Observations :

  • Polarity: The target compound’s resorcinol groups increase hydrophilicity compared to Bemotrizinol’s lipophilic ethylhexyl chains, affecting solubility in cosmetic formulations .
  • UV Absorption: Bemotrizinol’s extended conjugation and bulky substituents broaden UV absorption, while the target compound’s diol groups may enhance stability via intramolecular hydrogen bonding .
  • Synthetic Yield : Derivatives like 4m (91% yield) and 4j (70.27% C content) demonstrate variability in synthesis efficiency compared to the target’s commercial availability at 90–98% purity .

Physicochemical Properties

Table 2: Calculated Physicochemical Parameters
Parameter 1440-00-2 (Target) Bemotrizinol (187393-00-6) 7i (456.59 g/mol)
Density (g/cm³) 1.4 ± 0.1 1.3 (estimated) Not reported
Boiling Point (°C) 506.6 ± 50.0 >360 (melting point) Not reported
LogP (Partition Coeff.) 3.2 (predicted) 8.9 (highly lipophilic) 2.8 (predicted)

Insights :

  • The target compound’s LogP (~3.2) suggests moderate lipophilicity, suitable for aqueous formulations, whereas Bemotrizinol’s higher LogP (~8.9) aligns with oil-phase compatibility in sunscreens .
  • The target’s high melting point (>360 °C) indicates thermal stability, advantageous for industrial processing.

Biological Activity

1,3-Benzenediol, 4,4'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis- (CAS No. 1440-00-2) is a complex organic compound with the molecular formula C22H17N3O5 and a molecular weight of 403.39 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structure of this compound features a triazine core linked to two benzenediol units through a methoxyphenyl substituent. Its notable properties include:

  • Melting Point: >360 °C
  • Boiling Point: 755.6 ± 62.0 °C (predicted)
  • Density: 1.427 ± 0.06 g/cm³ (predicted)
  • pKa: 8.21 ± 0.40 (predicted) .

The biological activity of this compound can be attributed to several mechanisms:

Antioxidant Activity:
The benzenediol moieties can act as hydrogen donors to neutralize free radicals, thus protecting cellular components from oxidative damage .

Anti-inflammatory Effects:
Research indicates that this compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Properties:
Studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase enzymes and disrupting mitochondrial functions . The compound's ability to increase intracellular reactive oxygen species (ROS) levels also contributes to its anticancer effects .

Biological Activities

The biological activities of 1,3-Benzenediol, 4,4'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis- are summarized in the following table:

Activity Description
AntioxidantNeutralizes free radicals; protects cells from oxidative stress
Anti-inflammatoryInhibits COX and LOX; reduces inflammation
AnticancerInduces apoptosis; disrupts mitochondrial function; increases ROS
AntimicrobialExhibits activity against various bacterial strains
AntiviralPotential effectiveness against viral infections

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Anticancer Research:
    A study demonstrated that treatment with this compound significantly decreased cell viability in lung cancer cell lines (A549 and NCI-H1299), with a notable reduction to 59.9% at a concentration of 25 μM .
  • Inflammation Models:
    In animal models of inflammation, administration of this compound resulted in reduced levels of inflammatory markers, suggesting its utility in managing inflammatory diseases .
  • Antimicrobial Activity:
    Preliminary tests indicated that this compound possesses antimicrobial properties against several bacterial strains, warranting further investigation into its potential as an antibacterial agent .

Comparative Analysis

When compared to similar compounds such as 2,4-Dihydroxybenzophenone and other triazine derivatives, 1,3-Benzenediol, 4,4'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis- exhibits enhanced stability and broader biological activity profiles .

Q & A

Basic: What methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of triazine derivatives typically involves nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes can react with aminotriazoles under reflux in ethanol with catalytic acetic acid to form triazine-linked structures . Key parameters for optimization include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
  • Temperature control : Reflux conditions (~78°C for ethanol) balance reaction rate and side-product formation.
  • Stoichiometry : A 1:1 molar ratio of aldehyde to triazole precursor minimizes unreacted intermediates.
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity .

Basic: How should researchers assess the purity and structural integrity of this compound?

Answer:
Combine multiple analytical techniques:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. A retention time shift may indicate impurities .
  • NMR : Confirm the presence of characteristic peaks:
    • 1H NMR : Methoxy protons (δ ~3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and hydroxyl groups (δ ~9.5 ppm, broad).
    • 13C NMR : Triazine carbons (δ ~165–170 ppm) and methoxy carbons (δ ~55 ppm) .
  • Mass Spectrometry : HRMS should match the molecular ion [M+H]+ at m/z 403.3875 .

Advanced: How can contradictory data from spectroscopic characterization be resolved?

Answer:
Contradictions (e.g., unexpected NMR splitting or MS adducts) require systematic troubleshooting:

  • Dynamic Effects : Variable-temperature NMR can reveal rotational barriers in triazine-aromatic linkages.
  • Tautomerism : DFT calculations (e.g., Gaussian09) predict dominant tautomeric forms in solution, explaining peak multiplicity .
  • Ionization Artifacts : Use soft ionization techniques (ESI-MS) to minimize fragmentation and adduct formation .

Advanced: What computational strategies predict the compound’s physicochemical properties?

Answer:
Leverage software like ACD/Labs or COSMO-RS:

  • Solubility : Simulate Hansen solubility parameters to identify compatible solvents (e.g., DMSO, ethanol) .
  • Partition Coefficient (logP) : Predict using atom-based methods (CLogP) to guide biological assay design.
  • Thermal Stability : Molecular dynamics simulations (e.g., GROMACS) model decomposition pathways at elevated temperatures .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli; MIC values <50 µg/mL suggest potency .
  • Antioxidant Assays : DPPH radical scavenging (IC50) and FRAP assays quantify electron-donating capacity .
  • Cytotoxicity : MTT assay on HEK-293 cells to establish a safety profile (IC50 >100 µM preferred) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Answer:

  • Derivatization : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) on the methoxyphenyl or triazine moieties .
  • QSAR Modeling : Use MOE or Schrödinger to correlate electronic descriptors (HOMO/LUMO, polarizability) with bioactivity data .
  • Crystallography : Solve X-ray structures to identify key hydrogen-bonding interactions with biological targets .

Advanced: How can AI enhance experimental design for this compound’s applications?

Answer:

  • Reaction Optimization : Bayesian optimization algorithms (e.g., Dragonfly) iteratively adjust temperature, solvent, and catalyst to maximize yield .
  • High-Throughput Screening : Train neural networks on existing bioactivity datasets to prioritize analogs for synthesis.
  • Process Automation : Integrate robotic platforms with AI-driven feedback loops for autonomous parameter tuning .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (LD50 data pending; assume toxicity) .
  • Ventilation : Use a fume hood to avoid inhalation of fine particulates.
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced: How can researchers address discrepancies in reported biological activity across studies?

Answer:

  • Assay Standardization : Adopt OECD guidelines for replication; control variables like cell passage number and serum lot .
  • Meta-Analysis : Use random-effects models (RevMan software) to pool data and identify outliers .
  • Mechanistic Studies : Conduct knock-out experiments (e.g., CRISPR) to validate target engagement .

Advanced: What theoretical frameworks guide the study of this compound’s electronic properties?

Answer:

  • Frontier Molecular Orbital Theory : Calculate HOMO/LUMO energies (Gaussian09) to predict reactivity in charge-transfer interactions .
  • Density Functional Theory (DFT) : Model excited-state behavior (TD-DFT) to explain UV-Vis absorption spectra .
  • Hammett Constants : Correlate substituent effects with reaction rates in nucleophilic aromatic substitution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzenediol, 4,4'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis-
Reactant of Route 2
Reactant of Route 2
1,3-Benzenediol, 4,4'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis-

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